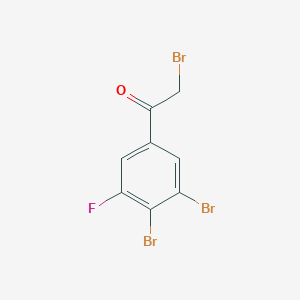

![molecular formula C10H9IN2O B1411371 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-47-0](/img/structure/B1411371.png)

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine

Overview

Description

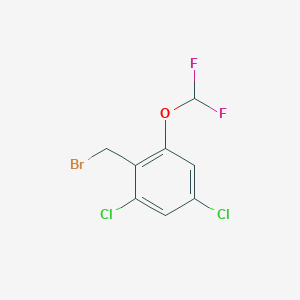

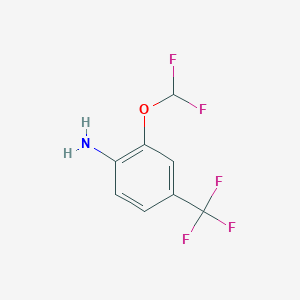

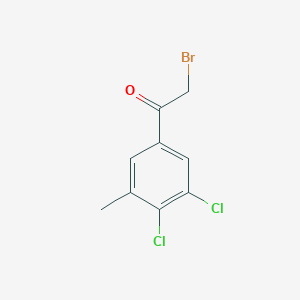

“3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine” is a complex organic compound. It contains an iodine atom and an oxetane ring, which is a four-membered heterocyclic compound containing three carbon atoms and one oxygen atom . The compound also contains a pyrrolo[3,2-c]pyridine moiety, which is a polycyclic aromatic compound with nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . A related method uses the sodium anion of an NTs-sulfoximine . Another approach involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of “3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine” is complex due to the presence of multiple rings and functional groups. The compound contains an iodine atom, an oxetane ring, and a pyrrolo[3,2-c]pyridine moiety . The exact structure would need to be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine” could be quite diverse due to the presence of multiple reactive sites. For instance, the iodine atom could undergo substitution reactions, while the oxetane ring could undergo ring-opening reactions . The pyrrolo[3,2-c]pyridine moiety could also participate in various reactions due to the presence of nitrogen atoms .Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine and its derivatives have been a subject of interest due to their potential in various chemical synthesis processes and their unique structural properties. For instance, the iodine-promoted oxidative cross-coupling/cyclization of certain pyridine derivatives has been explored, indicating the role of such compounds in facilitating bond cleavage and synthesis of complex organic structures (Wu et al., 2017). The structural analysis of 3-iodopropiolamides has revealed short intermolecular iodine–oxygen contacts, leading to one-dimensional polymeric chains in the solid state, indicating the importance of such compounds in understanding and designing molecular structures (Kratzer et al., 2015).

2. Pharmacological Studies

Although specific details related to pharmacological applications are to be excluded, it is worth mentioning that derivatives of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine have been studied for their biological activities. The synthesis of various iodinated derivatives has allowed for the exploration of these compounds in different pharmacological contexts, further underlining the versatility and potential of these chemical structures in scientific research (Tber et al., 2015).

3. Material Science and Molecular Properties

The study of molecular properties and the synthesis of complex molecules are crucial aspects of material science and chemistry. Compounds like 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine serve as precursors or intermediates in synthesizing structurally complex molecules, which can have various applications ranging from material science to nano-technology. Investigations into the molecular properties of such compounds provide insights that are fundamental to advancing these fields (Bouklah et al., 2012).

properties

IUPAC Name |

3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFBTGTWKGCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C3=C2C=CN=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.